6-Methylnicotinamide Iodide
CAS No.:
Cat. No.: VC0205707
Molecular Formula: C₇H₈IN₂O
Molecular Weight: 263.06
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₇H₈IN₂O |
---|---|
Molecular Weight | 263.06 |
Introduction
Chemical Identity and Structure
6-Methylnicotinamide Iodide is characterized by a pyridine ring structure with specific functional group modifications. The compound features a methyl group at the 6-position of the pyridine ring and a carboxamide group at the 3-position, forming a quaternary ammonium salt with an iodide counterion.
Basic Chemical Information
Parameter | Information |
---|---|
CAS Number (free base) | 6960-22-1 |
Molecular Formula | C₇H₈N₂O·I |
Molecular Weight | 263.056 g/mol |
IUPAC Name | 6-methylpyridine-3-carboxamide;iodide |
Accurate Mass | 262.968 |
The compound is also known by several synonyms, including 6-Methyl-3-pyridinecarboxamide Iodide, 6-Methylnicotinic Acid Amide Iodide, and 6-Methylpyridine-3-carboxamide Iodide .
Structural Representation
The molecular structure can be represented using several notations:
Notation Type | Representation |
---|---|
SMILES | [I-].Cc1ccc(c[n+]1)C(=O)N |
InChI | InChI=1S/C7H8N2O.HI/c1-5-2-3-6(4-9-5)7(8)10;/h2-4H,1H3,(H2,8,10);1H/q+1;/p-1 |
The compound's structure features a positively charged nitrogen in the pyridine ring, balanced by the negatively charged iodide ion, creating an ionic salt .
Physical and Chemical Properties
6-Methylnicotinamide Iodide possesses distinctive physical and chemical characteristics that influence its handling, storage, and applications in research settings.
Physical Appearance and Basic Properties
The compound typically appears as a crystalline solid. The free base form (6-Methylnicotinamide) is described as a white to off-white crystalline substance, though the iodide salt may exhibit a slightly different appearance .
Solubility and Stability
6-Methylnicotinamide Iodide demonstrates solubility in water and various organic solvents, a characteristic that facilitates its use in different experimental conditions. Based on properties of similar compounds, it likely exhibits the following characteristics:
Property | Description |
---|---|
Solubility | Soluble in water and polar organic solvents |
Stability | Requires storage in dark conditions |
Recommended Storage | Room temperature, protected from light, possibly under inert atmosphere |
Synthesis and Preparation Methods
The synthesis of 6-Methylnicotinamide Iodide typically involves quaternization of the corresponding free base with methyl iodide. This process follows standard alkylation chemistry for pyridine derivatives.
General Synthetic Pathway
The most common synthetic route involves:
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Starting with 6-methylnicotinamide (free base)
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Reaction with methyl iodide (CH₃I) in an appropriate solvent medium
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Formation of the quaternary ammonium salt
This process is similar to the methylation procedures described for other nicotinamide derivatives, where methyl iodide serves as the methylating agent . The reaction typically proceeds under mild conditions, with the nitrogen atom of the pyridine ring acting as a nucleophile to attack the methyl iodide.
Alternative Preparation Methods
While direct methylation is the predominant method, alternative synthetic routes may include:
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Starting from 6-methylnicotinic acid with subsequent amidation and quaternization
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Derivatization of other nicotinamide compounds with position-specific functionality
The specific reaction conditions, including solvent choice, temperature, and reaction time, significantly influence yield and purity of the final product .
Analytical Characterization
Analytical characterization of 6-Methylnicotinamide Iodide employs various spectroscopic and chromatographic techniques to confirm identity, assess purity, and understand structural properties.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information. Based on data from similar compounds, specifically methylated pyridones, the following chemical shifts might be expected:
Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
---|---|---|---|
Aromatic H2 | ~8.36-8.38 | singlet or doublet | J ≈ 2.5 |
Aromatic H4 | ~7.85-7.95 | doublet or doublet of doublets | J ≈ 6.7-9.5 |
Aromatic H5 | ~6.38-6.53 | doublet | J ≈ 9.4-9.5 |
Methyl (CH₃) | ~3.46-3.62 | singlet | - |
Amide NH₂ | ~7.2-7.7 | broad singlets | - |
These values are extrapolated from related compounds and would be expected to vary slightly based on solvent and specific measurement conditions .
Mass Spectrometry
Mass spectrometric analysis would typically show:
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Molecular ion corresponding to the cationic portion [M]⁺ at m/z 137
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Fragmentation patterns characteristic of substituted pyridinium ions
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High-resolution mass measurement close to the calculated value of 262.968 for the intact salt
Biological Properties and Applications
6-Methylnicotinamide Iodide possesses biological relevance and research applications derived from its structural relationship to nicotinamide and its metabolites.
Research Applications
6-Methylnicotinamide Iodide finds application in several research contexts:
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As a reference standard for analytical chemistry, particularly in the identification and quantification of nicotinamide derivatives
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In studies of nicotinamide metabolism and related biochemical pathways
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As an intermediate in the synthesis of more complex bioactive compounds
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Potentially as a pharmacological tool to study pyridinium-dependent biological processes
The compound's structural similarity to important metabolites makes it valuable for comparative studies in metabolomics and bioanalytical chemistry.
Related Compounds and Derivatives
6-Methylnicotinamide Iodide belongs to a family of related compounds with varying substitution patterns and applications.
Isomeric and Structural Variants
Several structurally related compounds appear in scientific literature:
Compound | Distinguishing Features | Applications |
---|---|---|
6-Methylnicotinamide (free base) | Lacks quaternary ammonium structure and iodide counterion | Precursor compound, biological studies |
1-Methylnicotinamide Iodide | Methyl group at position 1 instead of position 6 | Metabolite studies, enzymatic assays |
1-Methylnicotinamide-d3 Iodide | Deuterated methyl group at position 1 | Internal standard for mass spectrometry |
1-Methylnicotinamide-d7 Iodide | Fully deuterated version | Stable isotope labeled internal standard |
These structural variations significantly affect the compounds' chemical properties and biological activities, highlighting the importance of position-specific substitution patterns in nicotinamide chemistry .
Metabolic Relationships
6-Methylnicotinamide Iodide relates to several compounds involved in nicotinamide metabolism. Nicotinamide and its derivatives participate in important biochemical pathways, particularly those involving NAD+ (nicotinamide adenine dinucleotide) metabolism. Understanding these relationships provides context for the compound's biochemical relevance .
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